molecular formula C7H3NO3 B057819 3,4-Pyridinedicarboxylic anhydride CAS No. 4664-08-8

3,4-Pyridinedicarboxylic anhydride

Cat. No. B057819
CAS RN: 4664-08-8
M. Wt: 149.1 g/mol
InChI Key: KFKMGUPDWTWQFM-UHFFFAOYSA-N
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Description

3,4-Pyridinedicarboxylic anhydride is an important organic intermediate. It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

The synthesis of 3,4-Pyridinedicarboxylic anhydride involves various processes. For instance, it can be converted to the corresponding monomethyl ester on treatment with NaOMe followed by acidic workup . It’s also worth noting that this compound is a part of the larger family of Pyridinedicarboxylic acids, which come in several isomers .


Chemical Reactions Analysis

3,4-Pyridinedicarboxylic anhydride, like other anhydrides, can undergo various chemical reactions. For instance, anhydrides react with amines to form amides . The general mechanism of anhydride reactions involves nucleophilic attack on the carbonyl followed by the removal of the leaving group .


Physical And Chemical Properties Analysis

3,4-Pyridinedicarboxylic anhydride is a white to light yellow solid . It decomposes in water . Other physical and chemical properties include a density of 1.6±0.1 g/cm3, a boiling point of 734.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.5 mmHg at 25°C .

Scientific Research Applications

  • Polymorphism and Hydrogen Bonding in Cinchomeronic Acid :

    • 3,4-Pyridinedicarboxylic acid is used as a multifunctional ligand in coordination chemistry.
    • Its polymorphs were studied using single crystal X-ray diffraction, powder X-ray diffraction, solid-state NMR, and computational methods (Evans et al., 2008).
  • An Unusual Synthesis of Nicotinamides :

    • The reaction of 2,3-pyridinedicarboxylic anhydride with substituted aniline in acetic acid produced nicotinamide and a cyclic imide derivative (Harrington, 1993).
  • Molecular Structure Investigation of 3,4-Pyridinedicarboxylic Acid :

    • Structural and vibrational analysis using experimental techniques like FT-IR, FT-Raman, NMR, UV, and quantum chemical calculations.
    • Explored different monomer, dimer, and anion conformers of 3,4-Pyridinedicarboxylic acid (Karabacak et al., 2015).
  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards Nitrogen Nucleophilic Reagents :

    • Explored the synthesis of arylcarbamoylpyridinecarboxylic acid and pyrrolopyridine derivatives.
    • Investigated antimicrobial activities of these compounds (Ammar et al., 2011).
  • Synthesis, Structure and Theoretical Simulation of a Zinc(II) Coordination Complex :

    • Study on hydrolytic opening reaction of 2,3-pyridine dicarboxylic anhydride with zinc dichloride.
    • Formation of a chelate complex and analysis of intermolecular interactions (Soudani et al., 2020).
  • Analysis of Carboxylate Coordination Function of Isomeric Lanthanide Pyridinedicarboxylates :

    • Investigated IR spectra of salts of isomers of pyridinedicarboxylic acid.
    • Studied properties and spectra differences based on bonding manner of carboxylate groups and coordination of heterocyclic nitrogen atom (Puntus et al., 2004).
  • Dimethyl Cathate Synthesis and Pharmacological Investigation

    :

    • Synthesized dimethyl cathate from 3,4-pyridinedicarboxylic acid anhydride and investigated its pharmacological properties (Stein & Nencini, 1989).
  • Electroreductive Synthesis of Dihydro- and Tetrahydropyridine Dicarboxylic Acid Derivatives :

    • Explored electroreduction of pyridinedicarboxylic acid derivatives in methanol.
    • Investigated selective hydrogenation and formation of different dihydropyridine derivatives (Kita et al., 1999).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

furo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKMGUPDWTWQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963628
Record name Furo[3,4-c]pyridine-1,3-dione
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Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,4-Pyridinedicarboxylic anhydride

CAS RN

4664-08-8
Record name 3,4-Pyridinedicarboxylic anhydride
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Record name 3,4-Pyridinedicarboxylic anhydride
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Record name Furo[3,4-c]pyridine-1,3-dione
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Record name 1H,3H-furo[3,4-c]pyridine-1,3-dione
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Record name 3,4-Pyridinedicarboxylic anhydride
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Synthesis routes and methods

Procedure details

Under nitrogen atmosphere a suspension of a 97% pure 3,4-pyridine dicarboxylic acid (152 g, 0.88 mol) in acetic anhydride (450 mL) was heated to reflux and a complete solution was obtained. Once refluxing temperature was reached, solvent was removed by distillation at atmospheric pressure (about 400 mL were collected) over a period of about 1 hour. Vapors temperature was observed to increase from about 132° C. to 140° C. and distillation was stopped when internal temperature reached 150°-155° C. The reaction mixture was cooled to 70° C. and tert-BuOMe (450 mL) was added dropwise under stirring. A dark grey solid precipitated at about 40° C. while temperature was spontaneously let reach 20°-25° C. The suspension was further cooled to 0°-5° C. and stirred for two hours. Under nitrogen blanket the dark grey precipitate was collected by filtration, washed with tert-BuOMe (100 mL) and dried under vacuum (20 torr; 30° C.; 2 h) to yield 3,4-pyridine dicarboxylic acid anhydride (100 g; yield 76%) which was directly used in the next step.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
68
Citations
HH Nam, GE Leroi - Journal of the American Chemical Society, 1988 - ACS Publications
Figure 1. IR spectra of 3, 4-PDA and its photolyzed products in the 2050-2300-cm" 1 region in an N2 matrix at 13 K:(a) 3, 4-PDA;(b) after 100 min photolysis through water and> 340-nm …
Number of citations: 45 pubs.acs.org
HH Nam, GE Leroi - 1987 - kb.osu.edu
FTIR spectra of pyridine-2, 3-dicarboxylic anhydride (2, 3-PDA) and pyridine-3,4-dicarboxylic anhydride (3, 4-PDA) isolated in argon and nitrogen matrices at $15^{\circ} K$ have been …
Number of citations: 0 kb.osu.edu
D McNaughton, EG Robertson - Journal of Molecular Spectroscopy, 1991 - Elsevier
The molecules 2, 3-pyridinedicarboxylic anhydride 1 and 3, 4-pyridinedicarboxylic anhydride 2 have been proposed as precursors of the benzyne analogues 2, 3-pyridyne and 3, 4-…
Number of citations: 3 www.sciencedirect.com
MY Kim, KS Kim - 한국당과학회학술대회, 2009 - earticle.net
Previously, we reported an efficient one-pot direct glycosylation method with anomeric hydroxy sugars as glycosyl donors and phthalic anhydride and Tf₂O as activating agents. …
Number of citations: 0 www.earticle.net
MG Saulnier, GW Gribble - The Journal of Organic Chemistry, 1982 - ACS Publications
A synthesis of the antitumor pyrido [4, 3-6]-carbazole alkaloid ellipticine (la) is described in which the key steps are, successively, a highly regioselective acylation of 2-lithio-l-(…
Number of citations: 69 pubs.acs.org
DA Davis, GW Gribble - Heterocycles, 2018 - researchgate.net
A synthesis of 9-fluoroellipticine (1c) from 5-fluoroindole (6) is described that features the regioselective lithiation of 5-fluoro-1-(phenylsulfonyl) indole (7) followed by chemoselective …
Number of citations: 1 www.researchgate.net
IA Perillo, LD Kremenchuzky, MM Blanco - Journal of Molecular Structure, 2009 - Elsevier
Series of 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid derivatives (2,4) and the isomeric 7,8-dihydro-5-hydroxy-8-oxo-2,7-naphthyridine-6-carboxylic acid …
Number of citations: 7 www.sciencedirect.com
M Huskić, D Vanderzande, J Gelan - Synthetic metals, 1999 - Elsevier
The reaction of phthalic anhydride with phosphorus pentasulfide which gives poly(isothianaphthene) (PITN) has been extended to some other anhydrides and its derivatives (…
Number of citations: 23 www.sciencedirect.com
YH Andaloussi, AA Bezrukov, D Sensharma… - …, 2023 - pubs.rsc.org
Bifunctional N-donor carboxylate linkers generally afford dia and sql topology coordination networks of general formula ML2 that are based upon the MN2(CO2)2 molecular building …
Number of citations: 1 pubs.rsc.org
R Liu, DR Tate, JA Clark, PR Moody… - The Journal of …, 1996 - ACS Publications
Density functional theory and ab initio MP2 6-31G* calculations were carried out to investigate the structures and vibrational spectra of 3,4- and 2,3-pyridyne. It is found that the structure …
Number of citations: 56 pubs.acs.org

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